Herboxidiene
Overview
Description
Mechanism of Action
Target of Action
Herboxidiene, also known as GEX1A, is a polyketide that primarily targets the spliceosome , a complex molecular machine responsible for the splicing of pre-mRNA . More specifically, it targets the SF3B subunit of the spliceosome . This subunit plays a crucial role in the regulation of both constitutive and alternative splicing .
Mode of Action
This compound interacts with its target by interfering with the splicing of pre-mRNA . This interference affects the coding for cell cycle regulation proteins, leading to changes in the cell cycle . It has been shown to inhibit both constitutive and alternative splicing .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the pre-mRNA splicing pathway . By targeting the SF3B subunit of the spliceosome, this compound disrupts the normal splicing process, leading to alterations in the mRNA processing . This can have downstream effects on protein synthesis and cell cycle regulation .
Pharmacokinetics
The production of this compound on an industrial scale is in high demand, and various metabolic engineering approaches have been employed to enhance its yield .
Result of Action
The primary result of this compound’s action is the suppression of tumor cell growth . By interfering with the splicing of pre-mRNA coding for cell cycle regulation proteins, this compound can inhibit the proliferation of tumor cells . Additionally, it has been shown to activate genome-wide transcriptional patterns involved in abiotic stress responses in plants .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in plants, this compound treatment has been shown to activate ABA-inducible promoters and lead to stomatal closure . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by factors such as the presence of abiotic stressors .
Biochemical Analysis
Biochemical Properties
Herboxidiene interacts with various enzymes, proteins, and other biomolecules. It has been shown to inhibit both constitutive and alternative splicing . The compound consists of a tetrahydropyran acetic acid moiety and a conjugated diene system . It has been used to probe the assembly, dynamics, and molecular functions of the spliceosome .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It activates genome-wide transcriptional patterns involved in abiotic stress responses in plants . This compound treatment has been shown to activate ABA-inducible promoters and lead to stomatal closure .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits both constitutive and alternative splicing . It has been suggested that this compound might target the same spliceosome complex in plant cells as pladienolide B (PB), as they elicit similar cellular changes .
Temporal Effects in Laboratory Settings
It is known that this compound has a diverse range of activities, including herbicidal, anti-cholesterol, and pre-mRNA splicing inhibitory effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been shown to inhibit both constitutive and alternative splicing , suggesting that it may interact with enzymes or cofactors involved in these processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The chemical synthesis of herboxidiene is challenging due to its complex structure, which includes multiple chiral centers and a unique epoxide functional group . The synthesis typically involves the construction of key fragments followed by their assembly using methods such as the Julia olefination . The epoxidation step often results in low yields due to the formation of other oxidized products like ketones, carboxylic acids, and aldehydes .
Industrial Production Methods: Industrial production of this compound primarily relies on the biosynthesis pathway in Streptomyces chromofuscus. The precursor, 18-deoxy-25-demethyl herboxitriene, is synthesized through a nine-module PKS I pathway and subsequently modified by enzymes to form this compound . Metabolic engineering approaches have been employed to enhance the yield of this compound for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Herboxidiene undergoes various chemical reactions, including oxidation, reduction, and substitution . The epoxide functional group is particularly reactive and can participate in nucleophilic substitution reactions .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents for epoxidation and reducing agents for selective reduction of functional groups . Conditions often involve controlled temperatures and pH to ensure the desired reaction pathways are followed .
Major Products: The major products formed from the reactions of this compound include its derivatives, which have been developed to enhance its biological activities . These derivatives often exhibit improved antitumor and splicing inhibitory activities .
Scientific Research Applications
Herboxidiene has a wide range of scientific research applications:
Comparison with Similar Compounds
Herboxidiene is unique among polyketides due to its specific structure and biological activities. Similar compounds include:
Pladienolide B: Another splicing inhibitor with a different structural framework.
Lovastatin: Exhibits anti-cholesterol activity but differs in its molecular targets and pathways.
Trichostatin A: Known for its anti-cancer properties but acts through histone deacetylase inhibition.
This compound stands out due to its potent splicing inhibitory activity and its diverse range of applications in various fields.
Properties
IUPAC Name |
2-[(2R,5S,6S)-6-[(2E,4E,6S)-7-[(2R,3R)-3-[(2R,3R,4R)-4-hydroxy-3-methoxypentan-2-yl]-2-methyloxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-5-methyloxan-2-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O6/c1-15(14-25(6)24(31-25)18(4)23(29-7)19(5)26)9-8-10-16(2)22-17(3)11-12-20(30-22)13-21(27)28/h8-10,15,17-20,22-24,26H,11-14H2,1-7H3,(H,27,28)/b9-8+,16-10+/t15-,17+,18-,19-,20-,22-,23-,24-,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZXEMUWHQLLTC-LSIVYLFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(OC1C(=CC=CC(C)CC2(C(O2)C(C)C(C(C)O)OC)C)C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H](O[C@@H]1/C(=C/C=C/[C@@H](C)C[C@@]2([C@H](O2)[C@H](C)[C@H]([C@@H](C)O)OC)C)/C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101037297 | |
Record name | Herboxidiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101037297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142861-00-5 | |
Record name | Herboxidiene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142861-00-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Herboxidiene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142861005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Herboxidiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101037297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HERBOXIDIENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QSB7EM5EUD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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